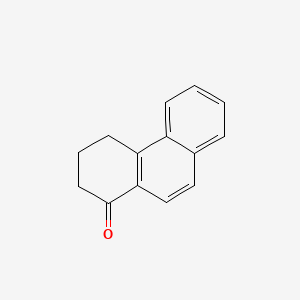

3,4-Dihydro-2H-phenanthren-1-one

Overview

Description

3,4-Dihydro-2H-phenanthren-1-one is an organic compound with the molecular formula C14H12O. It belongs to the phenanthrene class and features a ketone functional group. This compound is known for its unique structure, which includes a dihydrophenanthrene backbone. It is used in various chemical and industrial applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-phenanthren-1-one can be synthesized from 1-Naphthalenebutyric acid. The synthesis involves cyclization and reduction reactions under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-phenanthren-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of phenanthrene derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; conditions include acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and controlled temperatures.

Substitution: Halogens, nitrating agents; conditions include the presence of a catalyst and specific temperature settings.

Major Products Formed:

Oxidation: Phenanthrene derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated phenanthrene compounds.

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydro-2H-phenanthren-1-one has been investigated for its potential therapeutic properties, particularly in the treatment of inflammatory diseases. Research indicates that this compound can inhibit the activity of pro-inflammatory factors such as nitrogen protoxide (NO), IL-1, and TNF-α, making it a candidate for developing anti-inflammatory medications .

Case Study: Inflammation Treatment

A study demonstrated that derivatives of this compound effectively suppressed lipopolysaccharide (LPS)-induced inflammation in mouse macrophages (RAW264.7 cells). The compounds exhibited a dose-dependent response in reducing inflammatory markers, indicating their potential utility in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Biochemical Studies

In biochemical research, this compound serves as an important tool for studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity allows researchers to explore its effects on various biological processes, providing insights into drug metabolism and pharmacokinetics.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic molecules. Its distinct structure facilitates the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals. The synthesis of this compound typically involves cyclization and reduction reactions from precursors like naphthalenebutyric acid .

Dyes and Pigments Production

This compound is also employed in the production of dyes and pigments due to its stable chemical structure. The compound's ability to undergo further chemical modifications makes it suitable for creating a variety of colorants used in textiles and coatings.

Polymer Chemistry

In polymer chemistry, this compound can act as a precursor for synthesizing polymers with specific properties. Its reactivity allows it to be incorporated into polymer matrices, enhancing the material's performance characteristics.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anti-inflammatory properties; potential treatment for rheumatoid arthritis and inflammatory diseases. |

| Biochemical Studies | Tool for studying enzyme interactions; insights into drug metabolism. |

| Organic Synthesis | Intermediate for synthesizing various organic compounds; derived from naphthalenebutyric acid. |

| Industrial Applications | Used in dye and pigment production; precursor in polymer chemistry. |

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-phenanthren-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction pathways, which are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Phenanthrene: A parent compound with a similar structure but lacking the ketone functional group.

1,2,3,4-Tetrahydrophenanthrene: A fully hydrogenated derivative of phenanthrene.

1-Phenanthrenone: A ketone derivative similar to 3,4-Dihydro-2H-phenanthren-1-one but with different substitution patterns.

Uniqueness: this compound is unique due to its specific dihydrophenanthrene structure and ketone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3,4-Dihydro-2H-phenanthren-1-one is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 196.08 g/mol. Its structure is characterized by a phenanthrene backbone with a ketone functional group, which influences its reactivity and biological interactions.

1. Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. It has been shown to protect neuronal cells against oxidative stress-induced apoptosis, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters and the production of reactive oxygen species (ROS) .

2. Antimycobacterial Activity

A study evaluating the antimycobacterial activity of various compounds found that this compound exhibited significant activity against Mycobacterium species. Specifically, it was identified as one of the active constituents in chloroform extracts from certain plants, demonstrating a concentration-dependent effect .

3. Cytotoxicity Against Cancer Cells

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values indicating significant potency . The compound's cytotoxicity is attributed to its ability to induce apoptosis through various pathways, including the generation of ROS and modulation of apoptosis-related proteins.

The biological activities of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : By inhibiting MAO-A, it reduces oxidative stress in neuronal cells.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Antioxidant Activity : The compound acts as a free radical scavenger, further contributing to its neuroprotective effects.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. The findings suggest its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Antimycobacterial Efficacy

In vitro assessments demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) value against Mycobacterium tuberculosis comparable to standard antimycobacterial agents. This highlights its potential role in developing new treatments for tuberculosis .

Data Summary Table

Properties

IUPAC Name |

3,4-dihydro-2H-phenanthren-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5,8-9H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBARGPSSEIXDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=CC=CC=C23)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280072 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-22-8 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 573-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Keto-1,2,3,4-tetrahydrophenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAN6R458LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.